molecular formula C18H20N4 B3844210 N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine CAS No. 133671-60-0

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine

Cat. No.: B3844210
CAS No.: 133671-60-0
M. Wt: 292.4 g/mol
InChI Key: ICNKLVARUWKVTN-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline ring with a pyridine ring and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The quinoline core can be further functionalized by introducing a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinoline-pyridine intermediate with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline.

    Substitution: Electrophilic substitution reactions can occur on the quinoline or pyridine rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline or pyridine derivatives.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe in fluorescence microscopy due to its ability to bind to specific biomolecules and emit light under certain conditions.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl side chain can enhance the compound’s ability to penetrate cell membranes, while the quinoline and pyridine rings can interact with active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine is unique due to its combination of a quinoline and pyridine ring, which provides a versatile scaffold for chemical modifications. This structural complexity allows for a wide range of applications in different scientific fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-22(2)11-10-20-18-12-17(14-6-5-9-19-13-14)21-16-8-4-3-7-15(16)18/h3-9,12-13H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNKLVARUWKVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332366
Record name N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133671-60-0
Record name N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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